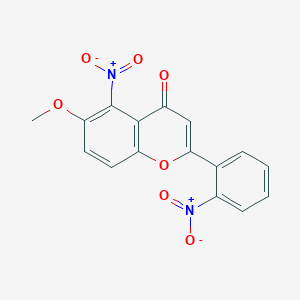
6-Methoxy-5-nitro-2-(2-nitrophenyl)-4H-1-benzopyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxy-5-nitro-2-(2-nitrophenyl)-4H-1-benzopyran-4-one is a complex organic compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features methoxy and nitro functional groups, which can significantly influence its chemical behavior and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-5-nitro-2-(2-nitrophenyl)-4H-1-benzopyran-4-one typically involves multi-step organic reactions. One common approach is the condensation of appropriate phenolic compounds with nitrobenzaldehyde derivatives under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
6-Methoxy-5-nitro-2-(2-nitrophenyl)-4H-1-benzopyran-4-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups can be reduced to amines under catalytic hydrogenation or using reducing agents like tin(II) chloride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst or tin(II) chloride (SnCl2) in hydrochloric acid (HCl).
Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
6-Methoxy-5-nitro-2-(2-nitrophenyl)-4H-1-benzopyran-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly for its anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 6-Methoxy-5-nitro-2-(2-nitrophenyl)-4H-1-benzopyran-4-one involves its interaction with various molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, the compound’s ability to generate reactive oxygen species (ROS) can contribute to its antimicrobial and anticancer activities.
Comparación Con Compuestos Similares
Similar Compounds
6-Methoxy-5-nitro-2-(2-chlorophenyl)-4H-1-benzopyran-4-one: Similar structure but with a chlorine atom instead of a nitro group.
6-Methoxy-5-nitro-2-(2-methylphenyl)-4H-1-benzopyran-4-one: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
6-Methoxy-5-nitro-2-(2-nitrophenyl)-4H-1-benzopyran-4-one is unique due to the presence of multiple nitro groups, which can significantly enhance its reactivity and biological activity compared to its analogs. The combination of methoxy and nitro groups also provides a unique electronic environment that can influence the compound’s chemical behavior and interactions with biological targets.
Propiedades
Número CAS |
921942-53-2 |
|---|---|
Fórmula molecular |
C16H10N2O7 |
Peso molecular |
342.26 g/mol |
Nombre IUPAC |
6-methoxy-5-nitro-2-(2-nitrophenyl)chromen-4-one |
InChI |
InChI=1S/C16H10N2O7/c1-24-13-7-6-12-15(16(13)18(22)23)11(19)8-14(25-12)9-4-2-3-5-10(9)17(20)21/h2-8H,1H3 |
Clave InChI |
JHPMONXIQSSVFW-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=C(C=C1)OC(=CC2=O)C3=CC=CC=C3[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


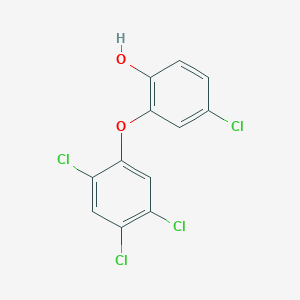

![5-{3-[2-(7-Chloroquinolin-2-yl)ethenyl]phenyl}-5-[7-(cyanomethoxy)-2,3-dihydro-1H-indol-1-yl]pentanenitrile](/img/structure/B14178157.png)
![N-Benzyl-2-[(trimethylsilyl)oxy]-N-{2-[(trimethylsilyl)oxy]ethyl}ethan-1-amine](/img/structure/B14178159.png)
![5-Heptyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14178165.png)
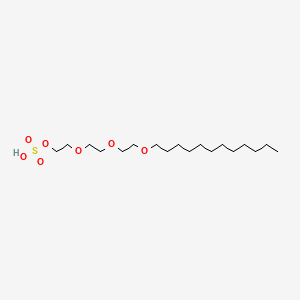
![Benzamide, N-[2-(2,4-dichlorophenyl)ethyl]-4-fluoro-3-nitro-](/img/structure/B14178175.png)
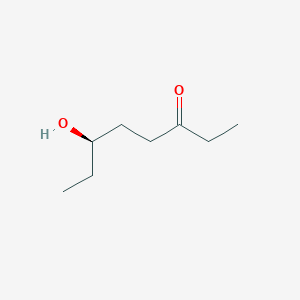
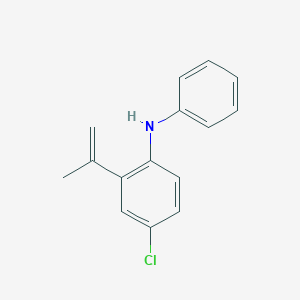
![1-{[(Ethylsulfanyl)carbonyl]oxy}propyl 2-methylpropanoate](/img/structure/B14178187.png)
![1-Octadecyl-3-[(4-sulfanylphenyl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B14178188.png)
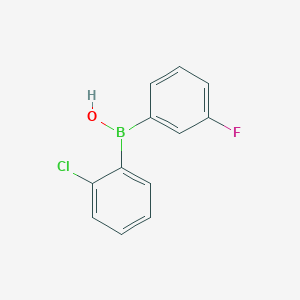
![2-[2-(4-Methoxyphenyl)-2-nitroethenyl]-5-phenylfuran](/img/structure/B14178207.png)
![2-[(4-Methylbenzene-1-sulfonyl)amino]octyl acetate](/img/structure/B14178221.png)
